FL118
Overview
Description
FL118 is a novel camptothecin analogue known for its exceptional antitumor efficacy in various human tumor xenograft models . This compound is a derivative of camptothecin, a cytotoxic quinoline alkaloid discovered in 1966 . The unique structure of this compound includes a methylenedioxy group linked to positions 10 and 11 of the A-ring, which contributes to its enhanced anticancer activities .
Preparation Methods
The synthesis of FL118 involves several steps. One common method is the Friedlander condensation, which yields the compound with an 80-85% yield . Additionally, novel derivatives of this compound have been synthesized by coupling with glycosyl-succinic acid esters to improve antitumor efficacy . Industrial production methods are still under development, focusing on optimizing yield and reducing toxicity.
Chemical Reactions Analysis
FL118 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include glycine and 5-substituted uracils . The major products formed from these reactions are derivatives with superior cytotoxic activities in vitro, displaying IC50 values in the nanomolar range .
Scientific Research Applications
FL118 has a wide range of scientific research applications. In chemistry, it serves as a platform for developing novel anticancer agents . In biology and medicine, it is used to study cancer cell proliferation, apoptosis, and cell cycle arrest . The compound has shown significant antitumor efficacy in various cancer cell lines and in vivo models, making it a promising candidate for cancer treatment . Additionally, it is used in the development of derivatives with improved water solubility and reduced toxicity .
Mechanism of Action
The mechanism of action of FL118 involves the inhibition of multiple cancer survival and proliferation-associated proteins . It selectively inhibits antiapoptotic proteins such as survivin, XIAP, and cIAP2, as well as the Bcl-2 family protein Mcl-1 . This inhibition leads to cancer cell apoptosis and cell cycle arrest at the G2/M phase . The compound’s binding mode differs from that of other camptothecin analogues, contributing to its unique anticancer properties .
Comparison with Similar Compounds
FL118 is compared with other camptothecin analogues such as irinotecan and topotecan . Unlike these analogues, this compound shows higher anticancer activities and lower toxicity . Similar compounds include camptothecin, irinotecan, topotecan, and SN-38 (the active metabolite of irinotecan) . The unique methylenedioxy group in this compound enhances its efficacy and reduces resistance observed with other analogues .
Properties
IUPAC Name |
(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908832 | |
Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104155-89-7, 135415-73-5 | |
Record name | 10,11-Methylenedioxy-20-camptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,11-Methylenedioxycamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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